molecular formula C18H10FN5O B2952447 (Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 1356782-06-3

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2952447
CAS No.: 1356782-06-3
M. Wt: 331.31
InChI Key: ZPKZPGUKKATRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H10FN5O and its molecular weight is 331.31. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Aurora kinases and ROR1 . Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division . ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is essential for cell proliferation, survival, and metastasis .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It exhibits potent inhibitory activity against Aurora A and Aurora B with IC50 values of 84.41 nM and 14.09 nM, respectively . It also displays inhibitory activity against ROR1 .

Biochemical Pathways

The inhibition of Aurora kinases and ROR1 by the compound abrogates the activation of downstream signaling pathways, which are essential for cell proliferation, survival, and metastasis . This leads to the induction of cancer cell apoptosis .

Pharmacokinetics

While specific ADME properties for this compound are not available, it’s worth noting that the compound could significantly inhibit tumor growth in SH-SY5Y xenograft model with tumor growth inhibitory rate (IR) up to 46.31% at 10 mg/kg and 52.66% at 20 mg/kg . This suggests that the compound has good bioavailability and can reach the tumor site effectively.

Result of Action

The compound induces G2/M phase cell cycle arrest at 24 hours and polyploidy at 48 hours . It also induces cell apoptosis . These effects result from the inhibition of Aurora kinases and ROR1, leading to the disruption of cell proliferation and survival pathways .

Properties

IUPAC Name

(Z)-2-cyano-3-(6-cyanoimidazo[1,2-a]pyridin-3-yl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10FN5O/c19-14-2-4-15(5-3-14)23-18(25)13(9-21)7-16-10-22-17-6-1-12(8-20)11-24(16)17/h1-7,10-11H,(H,23,25)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZPGUKKATRIM-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=CC2=CN=C3N2C=C(C=C3)C#N)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C(=C\C2=CN=C3N2C=C(C=C3)C#N)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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